Vadadustat is a small-molecule hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor [, , , , , , , ]. It functions by stabilizing the HIF complex, leading to the stimulation of endogenous erythropoietin production [, ]. This process increases iron mobilization and red blood cell production []. Vadadustat is currently approved in 36 countries for treating anemia associated with chronic kidney disease (CKD) [].
The synthesis of Vadadustat involves multiple steps that can vary in complexity and yield. A notable method described in various patents includes starting from 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine, which undergoes hydrolysis and condensation reactions. The synthesis can be summarized as follows:
The synthesis process has been optimized for industrial scalability, focusing on reducing solvent use and improving operational simplicity while maintaining high yield and purity.
Vadadustat has a molecular weight of approximately 306.7 g/mol. The chemical structure features a pyridine ring substituted with various functional groups that facilitate its activity as a prolyl hydroxylase inhibitor. The specific structural formula can be represented as follows:
This structure allows Vadadustat to effectively interact with the prolyl hydroxylase enzymes, inhibiting their activity and stabilizing hypoxia-inducible factors .
Vadadustat undergoes several key reactions during its synthesis and biological activity:
These reactions are critical for both its synthesis and its therapeutic mechanism.
Vadadustat functions by inhibiting the activity of prolyl hydroxylase enzymes, which play a pivotal role in the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes, Vadadustat stabilizes hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha, leading to increased transcription of erythropoietin and other genes involved in erythropoiesis.
The mechanism can be outlined as follows:
Vadadustat exhibits several notable physical and chemical properties:
These properties are critical for its formulation and storage as a pharmaceutical agent.
Vadadustat's primary application lies in treating anemia associated with chronic kidney disease. Clinical trials have demonstrated its efficacy in improving hemoglobin levels without significant adverse effects compared to traditional therapies such as erythropoiesis-stimulating agents. Furthermore, Vadadustat enhances iron utilization, making it beneficial for patients who may experience iron deficiency .
Vadadustat (chemical formula: C₁₄H₁₁ClN₂O₄) is an oral small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), which targets the oxygen-sensing pathway to treat renal anemia. By reversibly binding to the catalytic iron within the active site of prolyl hydroxylase domain (PHD) enzymes, vadadustat inhibits their activity, preventing the hydroxylation and subsequent proteasomal degradation of hypoxia-inducible factor-alpha (HIF-α) subunits [1] [4].
Vadadustat exhibits distinct inhibitory profiles against the three PHD isoforms (PHD1, PHD2, PHD3), which are critical for its therapeutic efficacy:
Table 1: In Vitro Inhibition of PHD Isoforms by Vadadustat
PHD Isoform | Gene Symbol | Relative Inhibition (IC₅₀, μM) | Key Structural Determinants |
---|---|---|---|
PHD1 | EGLN2 | 1.5 - 2.0 | Rigid substrate-binding pocket |
PHD2 | EGLN1 | 0.2 - 0.5 | Flexible catalytic domain; glycine-binding residues |
PHD3 | EGLN3 | 1.0 - 1.8 | Altered 2-oxoglutarate coordination site |
Vadadustat differentially stabilizes HIF-α isoforms, driving tissue-specific erythropoietic responses:
Vadadustat activates EPO transcription via HIF-2α in a kidney-predominant manner:
Vadadustat coordinates iron mobilization through dual mechanisms:1. Hepcidin Suppression:- Downregulates hepatic HAMP (hepcidin) gene expression by 60–70% in CKD patients. This occurs via:- Erythropoietic Drive: Increased erythroferrone (ERFE) from bone marrow erythroblasts inhibits BMP-SMAD signaling in hepatocytes [3] [4].- Direct HIF Effects: HIF-2α suppresses HAMP transcription by upregulating TMPRSS6 (matriptase-2), which cleaves hemojuvelin (BMP co-receptor) [3] [9].- Hepatokine FGL1 is induced by vadadustat and antagonizes BMP6, further inhibiting hepcidin [5].
Table 2: Vadadustat-Mediated Gene Expression Changes in Iron Metabolism
Target Gene | Encoded Protein | Regulation | Fold-Change | Biological Effect |
---|---|---|---|---|
HAMP | Hepcidin | Downregulated | ↓ 0.3–0.4 | Increased iron mobilization |
FPN1 | Ferroportin | Upregulated | ↑ 2.5–3.0 | Enhanced cellular iron export |
TMPRSS6 | Matriptase-2 | Upregulated | ↑ 1.8–2.2 | Suppression of hepcidin transcription |
DMT1 | Divalent metal transporter 1 | Upregulated | ↑ 2.0–2.5 | Increased intestinal iron uptake |
FGL1 | Fibrinogen-like 1 | Upregulated | ↑ 4.0–5.0 | BMP6 antagonism; hepcidin inhibition [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1